2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid
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Overview
Description
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid is an organic compound with the molecular formula C10H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid typically involves the introduction of a trifluoromethyl group into a cyclohexyl ring, followed by the attachment of a propanoic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its potential biological activity, including enzyme inhibition or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]propanoic acid
- 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid
- 2-[4-(Trifluoromethyl)cyclohexyl]butanoic acid
Uniqueness
2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid is unique due to the presence of both a trifluoromethyl group and a cyclohexyl ring, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSHYXMXTUODMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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